molecular formula C6H8N2O B047506 (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol CAS No. 196862-45-0

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Cat. No. B047506
M. Wt: 124.14 g/mol
InChI Key: OLXNUSXUUWAEGE-RXMQYKEDSA-N
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Description

The compound “(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol” belongs to the broader class of pyrrolo[1,2-a]imidazoles, which have been explored for various synthetic and medicinal chemistry applications due to their unique structural features and biological activities.

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]imidazoles, including derivatives like “(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol,” often involves reactions of aminoaldehydes or aminoketones with appropriate halogenated compounds. For instance, a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts were synthesized via reactions of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating agents, yielding products in 58–85% yields (Demchenko et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]imidazoles is characterized by a fused bicyclic system combining a pyrrole and an imidazole ring. This configuration is pivotal for its chemical behavior and interaction with biological targets. The detailed structure has been elucidated using techniques such as NMR and X-ray crystallography in related compounds (Gallagher & Adams, 1989).

Chemical Reactions and Properties

Pyrrolo[1,2-a]imidazoles, including the (6R) derivative, can undergo various chemical reactions, highlighting their versatility in synthetic chemistry. For example, functionalization at specific positions of the pyrrolo[1,2-a]imidazole ring has been achieved, such as C-7 activation via quaternization with MEMCl, leading to reactions with aldehydes and alkyl halides (Gallagher & Adams, 1989).

Scientific Research Applications

  • Antibacterial and Antifungal Activities : A study by Demchenko et al. (2021) explored the synthesis of new quaternary salts derivatives of 3-aryl-5H-pyrrolo[1,2-a]imidazole, demonstrating their antibacterial and antifungal activities. These compounds, including derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, showed promising activity against various bacteria and fungi.

  • C-7 Functionalization : The work of Gallagher and Adams (1989) focused on the C-7 functionalization of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles, leading to the synthesis of various derivatives through reactions with alkyl halides and aldehydes.

  • Nitro Derivatives Synthesis : A study by Kavina et al. (2018) utilized nitration techniques to synthesize nitro derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. This method yielded various nitro-substituted compounds for potential applications in pharmaceutical chemistry.

  • Polymerization Activity : Research by Basiak et al. (2017) investigated the synthesis and polymerization activity of chiral dialkylaluminum 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-olates. These compounds showed potential in ring-opening polymerization (ROP) of e-caprolactone, which is significant for polymer chemistry.

  • Benzodiazepine Ligands : A study by Chimirri et al. (1993) synthesized various pyrrolo[1',2':1,2]imidazo[4,5-b]pyridines and related compounds, assessing their potential as benzodiazepine ligands. This research contributes to the development of new psychoactive substances.

  • Synthesis of Imidazo[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepines : In the work of Duceppe and Gauthier (1985), various derivatives of imidazo[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepines were prepared, indicating their potential in the development of new medicinal compounds.

  • Synthesis of Electroluminescent Materials : The research by Oparina et al. (2023) explored the synthesis of pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and related compounds, which are candidates for thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs).

  • Neuroprotective Properties : A study by Graczyk et al. (2005) investigated JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. These compounds exhibited neuroprotective properties and were potent inhibitors of JNK3, relevant for neurological disease treatment.

properties

IUPAC Name

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXNUSXUUWAEGE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2C1=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

CAS RN

196862-45-0
Record name (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
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